molecular formula C23H17FN2O2S B3642661 (5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B3642661
M. Wt: 404.5 g/mol
InChI Key: DGBVTZDYNCHOAP-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione: is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a phenylsulfanyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiol-containing compound to introduce the phenylsulfanyl group, followed by further cyclization to form the imidazolidine-2,4-dione core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more reduced form.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: The compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl and phenylsulfanyl groups facilitate binding to active sites on enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione core plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-(trifluoromethyl)phenyl compounds: Compounds with similar aromatic substitutions.

    Steviol glycosides: Compounds with similar structural complexity but different functional groups.

Uniqueness: (5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione stands out due to its combination of fluorobenzyl and phenylsulfanyl groups, which confer unique reactivity and binding properties. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

(5Z)-3-[(2-fluorophenyl)methyl]-5-[(2-phenylsulfanylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2S/c24-19-12-6-4-9-17(19)15-26-22(27)20(25-23(26)28)14-16-8-5-7-13-21(16)29-18-10-2-1-3-11-18/h1-14H,15H2,(H,25,28)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBVTZDYNCHOAP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
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(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
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(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
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(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
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(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
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(5Z)-3-(2-fluorobenzyl)-5-[2-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione

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